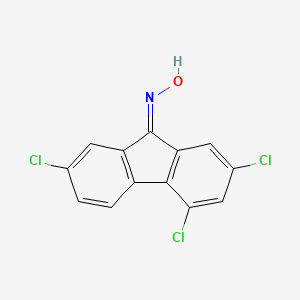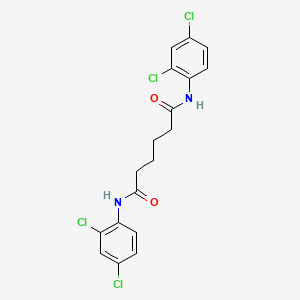
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- is a chemical compound with the molecular formula C13H11NO and a molecular weight of 197.2325 g/mol . This compound is part of the methanonaphthalene family, which is characterized by a bridged naphthalene structure. The presence of a methoxy group and a nitrile group in its structure makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Catalysts: Catalysts like palladium or nickel may be used to facilitate the reaction.
Temperature and Pressure: The reactions are usually carried out at elevated temperatures (100-150°C) and may require pressurized conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reaction.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed effects.
Binding: The nitrile and methoxy groups play a crucial role in the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-6-methoxy-: Similar structure but with the methoxy group at a different position.
1,4-Dihydro-1,4-methanonaphthalene: Lacks the nitrile and methoxy groups.
Uniqueness
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
71906-48-4 |
|---|---|
Fórmula molecular |
C13H11NO |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
6-methoxytricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene-9-carbonitrile |
InChI |
InChI=1S/C13H11NO/c1-15-12-4-2-3-10-8-5-9(7-14)11(6-8)13(10)12/h2-5,8,11H,6H2,1H3 |
Clave InChI |
NMBDJHWLMRYGKJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C3CC2C=C3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


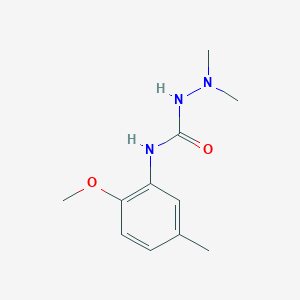

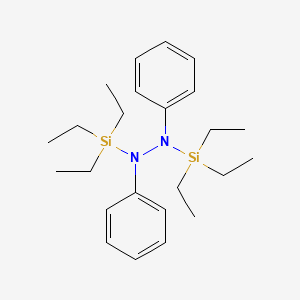


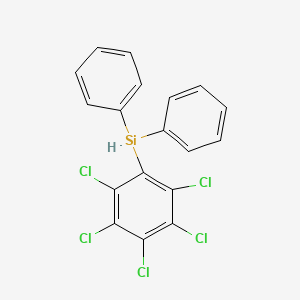
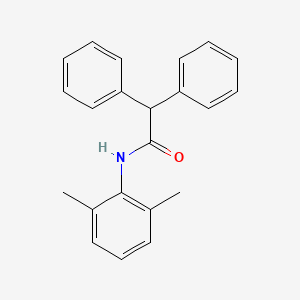

![Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B11943451.png)
